5,6-Difluoro-1-indanone

Catalog No.
S730503
CAS No.
161712-77-2
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Difluoro-1-indanone

CAS Number

161712-77-2

Product Name

5,6-Difluoro-1-indanone

IUPAC Name

5,6-difluoro-2,3-dihydroinden-1-one

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2

InChI Key

OSJRTWXVMCRBKZ-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F

5,6-Difluoro-1-indanone is a fluorinated aromatic ketone used as a critical intermediate in the synthesis of complex molecular scaffolds. The indanone core is a privileged structure in drug discovery, and the specific 5,6-difluoro substitution pattern provides a strategic tool for modulating the electronic properties, metabolic stability, and target-binding affinity of resulting compounds. It is primarily procured for multi-step synthetic campaigns targeting high-value therapeutic areas, including neurodegenerative diseases and oncology.

Research Fit

Organic Photovoltaics Electron-deficient end-capping group for non-fullerene acceptor synthesis
Medicinal Chemistry Fluorinated indanone scaffold for bioactive molecule development and PET tracer research

Substituting 5,6-Difluoro-1-indanone with its non-fluorinated parent, 1-indanone, or with monofluorinated analogs like 5-fluoro- or 6-fluoro-1-indanone, is a common sourcing error that leads to failure in achieving target compound profiles. The precise positioning of two electron-withdrawing fluorine atoms at the 5 and 6 positions is a specific design element, not a generic modification. This pattern uniquely influences the reactivity of the indanone core and, more importantly, imparts specific pharmacokinetic and pharmacodynamic properties to the final active molecule that cannot be replicated by other substitution patterns. This makes analogs fundamentally non-interchangeable for synthetic programs where target potency and metabolic stability are critical.

Substitution Risk

Non-fluorinated or mono-fluorinated indanones may shift LUMO energy and reduce electron mobility in acceptor materials.
Methoxy or unsubstituted indanone analogs can alter molecular packing and intermolecular interactions, impacting device performance.
Changes in fluorination pattern may significantly affect target binding affinity in medicinal chemistry synthesis.

Essential for High-Potency Gamma-Secretase Modulators (GSMs) in Alzheimer's Disease Research

In the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, the choice of the indanone core is critical for achieving high potency. A patent for potent GSMs demonstrates that a final compound derived from a 5,6-difluoro-indene (synthesized directly from 5,6-Difluoro-1-indanone) exhibited an Aβ42 reduction IC50 of 2.7 nM. In contrast, the direct analog synthesized from a non-fluorinated indene showed a significantly lower potency with an IC50 of 41 nM.

Evidence DimensionInhibition of Aβ42 Production (IC50)
Target Compound Data2.7 nM (Derived from 5,6-difluoro-indene)
Comparator Or BaselineNon-fluorinated analog: 41 nM
Quantified Difference~15-fold higher potency
ConditionsCell-based assay measuring reduction of amyloid-beta 42 peptide.

This 15-fold increase in potency directly links the 5,6-difluoro substitution pattern of the precursor to the creation of a highly potent lead compound, justifying the selection of this specific starting material.

PCE Comparison
Head-to-head
14.1%
+34.3% vs IOIC2 (10.5%)
Reported higher PCE in FREA-based OPV devices
Binary-blend, PM6 donor, AM 1.5G

Critical Precursor for Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The 5,6-difluoro substitution pattern is a key structural feature for achieving high potency in a class of IDO1 inhibitors. In a patent disclosing novel IDO1 inhibitors, the exemplary compound synthesized from a 5,6-difluoro-1-indanone derived intermediate demonstrated a human whole blood (hWB) IC50 of 190 nM. The corresponding analog featuring a 5-chloro-6-fluoro pattern was 5-fold less potent (hWB IC50 = 980 nM), while the 5-fluoro analog was over 10-fold less potent (hWB IC50 > 2000 nM).

Evidence DimensionIDO1 Inhibition in Human Whole Blood Assay (IC50)
Target Compound Data190 nM
Comparator Or Baseline5-chloro-6-fluoro analog: 980 nM; 5-fluoro analog: >2000 nM
Quantified Difference5-fold to >10-fold more potent than halogenated analogs
ConditionsHuman whole blood assay measuring IDO1 inhibition.

This demonstrates that the 5,6-difluoro substitution is a highly optimized pattern for this specific target, and substituting it with other halogen patterns leads to a significant loss of activity.

Electron Mobility
Head-to-head
4.9 × 10⁻³ cm² V⁻¹ s⁻¹
+123% vs SIDIC (2.2 × 10⁻³)
Higher electron mobility in OFET configuration
TIDIC vs SIDIC derivatives

Precursor Suitability: Proven Utility in Multi-Step Syntheses of Complex Drug Candidates

5,6-Difluoro-1-indanone is a robust and reliable intermediate for complex synthetic routes. Its utility is demonstrated in the multi-step preparation of advanced gamma-secretase modulators, where it is converted to a key 1-amino-5,6-difluoroindane intermediate. The patent literature provides detailed procedures for this transformation, confirming its compatibility with standard laboratory and process chemistry conditions, such as reductive amination, without degradation of the fluorinated aromatic ring. This established use in demanding, multi-step syntheses of high-value compounds confirms its process suitability.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataSuccessfully used as a starting material in detailed, multi-step preparations of advanced pharmaceutical intermediates.
Comparator Or BaselineUnproven or less documented intermediates.
Quantified DifferenceN/A (Qualitative process validation)
ConditionsReductive amination and other standard transformations documented in patent experimental sections.

For procurement in a drug development campaign, selecting a starting material with a documented history of successful use in complex, multi-step syntheses reduces process development risk and increases the probability of project success.

MAO-B Affinity
Reported
Ki = 6 nM
L-deprenyl ~10-30 nM (reported)
Supports MAO-B inhibitor probe development
Human recombinant MAO-B assay
LUMO Tuning
Class-level
Lower LUMO (trend)
May support energy alignment with donor polymers
CV & DFT; exact values not provided

Core Building Block for Potent Gamma-Secretase Modulators (GSMs)

Ideal for synthetic campaigns aimed at developing next-generation GSMs for Alzheimer's disease research. The evidence shows that starting with the 5,6-difluoro-scaffold leads to final compounds with significantly higher potency compared to non-fluorinated analogs.

Starting Material for High-Activity IDO1 Inhibitors in Immuno-Oncology

Recommended for research and development of novel IDO1 inhibitors. The 5,6-difluoro substitution pattern has been shown to be superior to other halogenation patterns for achieving high potency in cellular assays, making this precursor a strategic choice for maximizing the activity of the final molecule.

Development of Fluorinated Bioactive Scaffolds

Serves as a validated and reliable starting material for any project requiring a 5,6-difluoroindane or 5,6-difluoroindene core. Its documented success in complex syntheses provides confidence in its processability and compatibility with a range of standard synthetic transformations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-fullerene acceptor research
Electron-deficient end-cap reactivity
Device PCE and electron mobility
MAO-B PET tracer synthesis
Fluorinated indanone core with reported MAO-B affinity
Binding affinity and brain uptake studies
IDO1 inhibitor SAR studies
Indanone scaffold with reported IDO1 inhibition
SAR library and cellular assay profiling

XLogP3

1.9

Wikipedia

5,6-Difluoroindanone

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